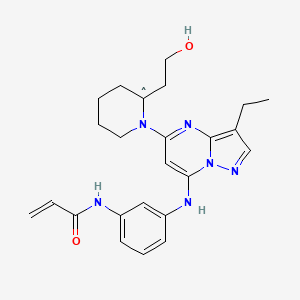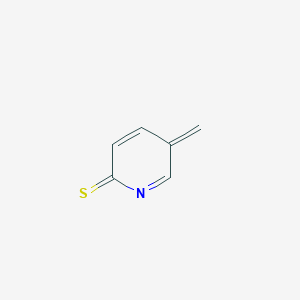
1-(3-fluoropentyl)-N-(naphthalen-1-yl)-1H-indole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-fluoropentyl)-N-(naphthalen-1-yl)-1H-indole-3-carboxamide is a synthetic compound that belongs to the class of indole-based synthetic cannabinoids. These compounds are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant. The compound is known for its high affinity for cannabinoid receptors, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluoropentyl)-N-(naphthalen-1-yl)-1H-indole-3-carboxamide typically involves multiple steps, starting with the preparation of the indole core. The indole core is then functionalized with a carboxamide group and a fluoropentyl chain. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity of the final product while minimizing the production time and cost.
化学反応の分析
Types of Reactions
1-(3-fluoropentyl)-N-(naphthalen-1-yl)-1H-indole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole core.
Substitution: The fluoropentyl chain can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may require the use of halogenating agents and catalysts like palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学的研究の応用
1-(3-fluoropentyl)-N-(naphthalen-1-yl)-1H-indole-3-carboxamide has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry to study the behavior of synthetic cannabinoids.
Biology: Investigated for its interaction with cannabinoid receptors in cell culture studies.
Medicine: Explored for potential therapeutic effects, such as pain relief and anti-inflammatory properties.
Industry: Utilized in the development of new synthetic cannabinoids for pharmaceutical research.
作用機序
The compound exerts its effects by binding to cannabinoid receptors, primarily CB1 and CB2, in the central nervous system and peripheral tissues. This binding activates various signaling pathways, leading to the modulation of neurotransmitter release and other cellular responses. The exact molecular targets and pathways involved are still under investigation, but it is known to influence the endocannabinoid system.
類似化合物との比較
Similar Compounds
- 1-(5-fluoropentyl)-N-(naphthalen-1-yl)-1H-indole-3-carboxamide
- 1-(4-fluorobutyl)-N-(naphthalen-1-yl)-1H-indole-3-carboxamide
- 1-(3-chloropentyl)-N-(naphthalen-1-yl)-1H-indole-3-carboxamide
Uniqueness
1-(3-fluoropentyl)-N-(naphthalen-1-yl)-1H-indole-3-carboxamide is unique due to its specific fluoropentyl chain, which influences its binding affinity and selectivity for cannabinoid receptors. This structural feature distinguishes it from other similar compounds and contributes to its distinct pharmacological profile.
特性
CAS番号 |
2365471-79-8 |
|---|---|
分子式 |
C24H23FN2O |
分子量 |
374.4 g/mol |
IUPAC名 |
1-(3-fluoropentyl)-N-naphthalen-1-ylindole-3-carboxamide |
InChI |
InChI=1S/C24H23FN2O/c1-2-18(25)14-15-27-16-21(20-11-5-6-13-23(20)27)24(28)26-22-12-7-9-17-8-3-4-10-19(17)22/h3-13,16,18H,2,14-15H2,1H3,(H,26,28) |
InChIキー |
SVAFPMQCQHIESM-UHFFFAOYSA-N |
正規SMILES |
CCC(CCN1C=C(C2=CC=CC=C21)C(=O)NC3=CC=CC4=CC=CC=C43)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![21-Methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9-pentaen-14-one;hydrochloride](/img/structure/B12350557.png)


![3-amino-5-[2-(2-methoxyethylamino)-6-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl]oxy-4aH-quinoxalin-2-one](/img/structure/B12350578.png)

![Potassium 3,3'-di-tert-butyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-bis(olate)](/img/structure/B12350589.png)
![trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12350594.png)





![disodium;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-dione;hydrate](/img/structure/B12350648.png)
